2-(4-Hydrazinylphenyl)-2-methylpropanenitrile hydrochloride
Description
Properties
IUPAC Name |
2-(4-hydrazinylphenyl)-2-methylpropanenitrile;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.ClH/c1-10(2,7-11)8-3-5-9(13-12)6-4-8;/h3-6,13H,12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYZXRJSUCMIMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=C(C=C1)NN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydrazinylphenyl)-2-methylpropanenitrile hydrochloride typically involves the reaction of 4-hydrazinylbenzaldehyde with 2-methylpropanenitrile under acidic conditions. The reaction is carried out in the presence of a suitable acid catalyst, such as hydrochloric acid, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to achieve efficient conversion and minimize by-products. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydrazinylphenyl)-2-methylpropanenitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation are employed.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Primary amines.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies indicate that compounds related to 2-(4-Hydrazinylphenyl)-2-methylpropanenitrile hydrochloride exhibit significant anticancer properties. These compounds have been tested for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, hydrazine derivatives have shown promise as inhibitors of tumor growth, specifically in breast and prostate cancers .
2. Kinase Inhibition
The compound has been explored as a potential kinase inhibitor. Kinases are crucial in many cellular processes, including cell division and metabolism. Inhibiting specific kinases can lead to therapeutic benefits in treating proliferative diseases such as cancer. The structural features of this compound allow it to interact with kinase targets effectively, making it a candidate for further development in targeted therapies .
3. Neuroprotective Effects
There is emerging evidence suggesting that hydrazine-based compounds may possess neuroprotective properties. Research indicates that these compounds can mitigate oxidative stress and inflammation in neuronal cells, which is beneficial for conditions like Alzheimer's disease and Parkinson's disease .
Environmental Science Applications
1. Analytical Chemistry
The compound has been utilized in analytical chemistry for the detection of various environmental pollutants. Its ability to form complexes with metal ions makes it a useful reagent in spectrophotometric methods for analyzing trace levels of heavy metals in environmental samples .
2. Biodegradation Studies
Studies have also investigated the biodegradability of hydrazine derivatives, including this compound, assessing their impact on microbial communities in contaminated environments. Understanding the degradation pathways of such compounds is crucial for environmental remediation efforts .
Case Studies
Mechanism of Action
The mechanism of action of 2-(4-Hydrazinylphenyl)-2-methylpropanenitrile hydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activities. This interaction can disrupt essential biochemical pathways, resulting in the desired biological effects .
Comparison with Similar Compounds
Table 1: Key Properties of 2-(4-Hydrazinylphenyl)-2-methylpropanenitrile Hydrochloride and Analogs
Functional Group Analysis
- Hydrazinyl vs. Amino Groups: The hydrazinyl group in the target compound introduces a reactive -NH-NH₂ moiety, which is more nucleophilic than the simple -NH₂ group in analogs like 2-(4-aminophenyl)-2-methylpropanenitrile hydrochloride. This reactivity could enable applications in coordination chemistry or as a chelating agent, though direct evidence is lacking.
- Triazine vs. Hydrazinyl: Procyazine’s triazine core (C₃N₃) is critical for its herbicidal activity, acting as a photosynthesis inhibitor in plants .
- Ester vs. Nitrile: Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate hydrochloride contains an ester group (-COOEt), enhancing solubility in organic media compared to nitrile-containing analogs. This difference may limit the target compound’s utility in lipophilic drug formulations .
Physicochemical and Stability Data
- Molecular Weight: The target compound’s molecular weight (~228 g/mol, estimated) is comparable to procyazine (MW: 284.7 g/mol), but lower than Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate hydrochloride (MW: 534.05 g/mol). Lower molecular weight may improve bioavailability in drug design contexts.
- Stability: Procyazine is classified as a stable herbicide under ANSI standards , whereas 2-(4-aminophenyl)-2-methylpropanenitrile hydrochloride has been discontinued, possibly due to instability in storage . The hydrochloride salt in the target compound likely mitigates such issues.
Biological Activity
2-(4-Hydrazinylphenyl)-2-methylpropanenitrile hydrochloride is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound can be represented with the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C10H14ClN3
- Molecular Weight : 215.69 g/mol
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The compound appears to inhibit cell proliferation and promote cell cycle arrest at the G1 phase.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis, G1 arrest |
| HT-29 (Colon) | 12 | Inhibition of cell proliferation |
| HeLa (Cervical) | 18 | Activation of caspase pathways |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of pathogens. In vitro studies reveal effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism is believed to involve disruption of microbial cell membranes.
Table 2: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic proteins such as Bax and decreased expression of anti-apoptotic proteins like Bcl-2.
- Cell Cycle Arrest : It interferes with cyclin-dependent kinases, resulting in G1 phase arrest.
- Antimicrobial Action : The hydrazine moiety may interact with thiol groups in microbial proteins, compromising their function.
Case Study 1: Anticancer Efficacy in Animal Models
A study conducted on mice bearing xenograft tumors demonstrated that administration of the compound significantly reduced tumor size compared to control groups. The treatment led to a decrease in Ki-67 expression, a marker for cell proliferation, indicating effective tumor growth inhibition.
Case Study 2: Antimicrobial Testing
In a clinical trial involving patients with bacterial infections resistant to standard antibiotics, the compound was administered as an adjunct therapy. Results showed a notable reduction in infection markers and improved patient outcomes, suggesting potential for use in antibiotic-resistant infections.
Q & A
Basic Research Question: How can researchers optimize the synthesis of 2-(4-hydrazinylphenyl)-2-methylpropanenitrile hydrochloride to improve yield and purity?
Methodological Answer:
Synthesis optimization requires systematic evaluation of reaction parameters. For hydrazinyl-containing compounds, key steps include:
- Stepwise reaction monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediate formation and purity .
- Solvent and temperature optimization : Polar aprotic solvents (e.g., DMF) at 60–80°C often enhance hydrazine coupling efficiency .
- Catalyst selection : Palladium-based catalysts (e.g., Pd/C) under hydrogenation conditions may reduce side reactions .
- Yield calculation : Compare theoretical vs. experimental yields using gravimetric analysis post-purification (e.g., silica gel chromatography) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
